2-(2-(tert-butyl)phenoxy)-N-(2-methoxy-5-methylphenyl)acetamide
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Description
2-(2-(tert-butyl)phenoxy)-N-(2-methoxy-5-methylphenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of spleen tyrosine kinase (SYK), a protein that plays a crucial role in B-cell receptor (BCR) signaling.
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
This study investigates the metabolism of chloroacetamide herbicides, including compounds with structural similarities to the query compound, in human and rat liver microsomes. The research focuses on the metabolic pathways and the role of cytochrome P450 isoforms in the metabolism of these herbicides, which may provide insights into the detoxification or bioactivation of similar compounds in biological systems (Coleman et al., 2000).
Chemoselective Acetylation of 2-Aminophenol
This study explores the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, utilizing different acyl donors. The findings could provide a framework for understanding how specific acyl donors and catalysts can be used for selective reactions involving similar phenolic and acetamide functional groups, potentially applicable in synthesizing derivatives of the query compound (Magadum & Yadav, 2018).
Media Effects on Antioxidant Activities
This research evaluates the antioxidant activities of phenols and catechols, including compounds with tert-butyl groups, in various solvents. Understanding how solvent media affect the antioxidant properties of such compounds might offer insights into the antioxidant potential of "2-(2-(tert-butyl)phenoxy)-N-(2-methoxy-5-methylphenyl)acetamide" and its applications in oxidative stress-related conditions (Barclay et al., 1999).
Pharmacological Assessment of Novel Acetamide Derivatives
This study synthesizes and evaluates the pharmacological properties of novel acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. The presence of tert-butyl and phenoxy groups in these compounds may provide a basis for understanding how modifications in chemical structure influence biological activity, relevant to derivatives of the query compound (Rani et al., 2016).
properties
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-14-10-11-18(23-5)16(12-14)21-19(22)13-24-17-9-7-6-8-15(17)20(2,3)4/h6-12H,13H2,1-5H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBSQSPXQVYHHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=CC=C2C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.